2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is an organic compound that features a pyrazole ring substituted with a benzyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile typically involves the reaction of 1-benzyl-1H-pyrazole-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of acetonitrile.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methylphenyl (hydroxy)carbamate: Contains a pyrazole ring with different substituents.
Uniqueness
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H11N3O/c13-7-9-16-12-6-8-15(14-12)10-11-4-2-1-3-5-11/h1-6,8H,9-10H2 |
InChI Key |
KNNAGNGFIICWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.